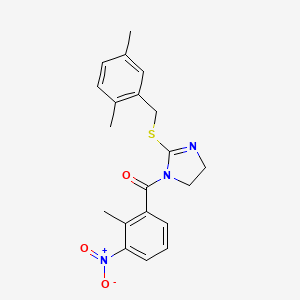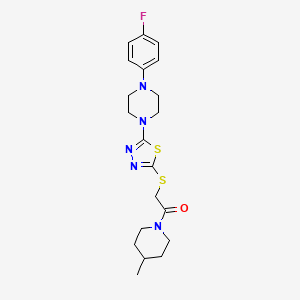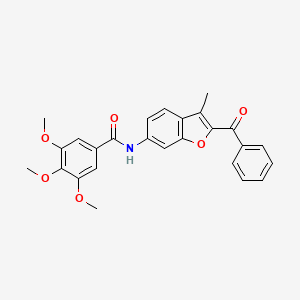
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound belongs to the class of sulfonyl chlorides and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the covalent modification of the target enzyme or receptor. The sulfonyl chloride group of the compound reacts with the nucleophilic residues of the enzyme or receptor, leading to the formation of a covalent bond. This covalent modification results in the inhibition of the enzyme or receptor, leading to the desired biological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride are dependent on the target enzyme or receptor. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, while inhibition of FAAH can lead to the elevation of endocannabinoid levels in the brain. The compound has also been shown to possess anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its potency and selectivity towards a wide range of enzymes and receptors. This makes it an attractive tool for studying the biological functions of these targets. However, the covalent modification of the target can also lead to non-specific effects, and the compound may not be suitable for studying enzymes or receptors that are involved in multiple physiological processes.
Future Directions
There are several future directions for the study of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One direction is the development of more potent and selective analogs of the compound. Another direction is the identification of new targets for the compound, which can lead to the development of new drugs for the treatment of diseases. Finally, the compound can also be used as a tool for studying the biological functions of enzymes and receptors, which can lead to a better understanding of their roles in physiological processes.
Synthesis Methods
The synthesis of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-(2-fluoroethyl)-3-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and propyl alcohol in the presence of triethylamine. The reaction proceeds under reflux conditions and yields the desired product in good yield.
Scientific Research Applications
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in drug discovery. It has been shown to possess potent inhibitory activity against a wide range of enzymes and receptors, including carbonic anhydrase, FAAH, and TRPV1. These enzymes and receptors are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, inflammation, and pain.
properties
IUPAC Name |
1-(2-fluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClFN2O3S/c1-2-5-16-7-8-9(17(10,14)15)6-13(12-8)4-3-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIZEDBCMRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2738786.png)


![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)